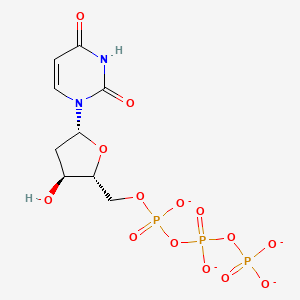

2'-Deoxyuridine-5'-triphosphate

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C9H11N2O14P3-4 |

|---|---|

分子量 |

464.11 g/mol |

IUPAC 名称 |

[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/p-4/t5-,6+,8+/m0/s1 |

InChI 键 |

AHCYMLUZIRLXAA-SHYZEUOFSA-J |

手性 SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |

规范 SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O |

同义词 |

2'-deoxyuridine 5'-triphosphate deoxy-UTP deoxyuridine triphosphate |

产品来源 |

United States |

Foundational & Exploratory

The Pivotal Role of 2'-Deoxyuridine-5'-triphosphate in DNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Deoxyuridine-5'-triphosphate (dUTP) is a critical intermediate in nucleotide metabolism, positioned at a metabolic crossroads with significant implications for DNA synthesis and genome integrity. While serving as a precursor for the de novo synthesis of 2'-deoxythymidine-5'-triphosphate (dTTP), dUTP can also be erroneously incorporated into DNA by DNA polymerases in place of dTTP. The cellular machinery has evolved sophisticated mechanisms to minimize uracil (B121893) in DNA, primarily through the enzymatic activity of dUTP pyrophosphatase (dUTPase), which maintains a low intracellular dUTP/dTTP ratio. The incorporation of uracil into the genome triggers the base excision repair (BER) pathway, a process that, if overwhelmed, can lead to DNA fragmentation and cell death. This intricate balance of dUTP metabolism is a key area of investigation in cancer biology and a promising target for therapeutic intervention. This technical guide provides an in-depth exploration of the role of dUTP in DNA synthesis, its metabolic regulation, the consequences of its incorporation into DNA, and its relevance in drug development.

Introduction to dUTP and its Significance in DNA Metabolism

This compound (dUTP) is a pyrimidine (B1678525) nucleotide that plays a dual role in cellular metabolism. Structurally similar to dTTP, it can be utilized by DNA polymerases as a substrate for DNA synthesis. However, the presence of uracil in DNA is generally considered a lesion, as it is a component of RNA. The cell employs a multi-layered strategy to prevent the accumulation of uracil in its genome, highlighting the importance of maintaining fidelity during DNA replication and repair.

The central enzyme in controlling cellular dUTP levels is dUTP pyrophosphatase (dUTPase). This enzyme catalyzes the hydrolysis of dUTP to 2'-deoxyuridine-5'-monophosphate (dUMP) and pyrophosphate. This reaction serves two primary purposes: it reduces the intracellular concentration of dUTP, thereby minimizing its incorporation into DNA, and it provides the sole de novo source of dUMP, the direct precursor for the synthesis of dTTP.

The Metabolic Pathway of dUTP

The intracellular concentration of dUTP is tightly regulated through a series of enzymatic reactions that govern its synthesis and degradation.

Synthesis of dUTP

dUTP is synthesized from uridine (B1682114) diphosphate (B83284) (UDP) through the action of ribonucleotide reductase (RNR), which converts UDP to deoxyuridine diphosphate (dUDP). Subsequently, nucleoside diphosphate kinase (NDPK) phosphorylates dUDP to dUTP.

Hydrolysis by dUTPase

The primary fate of dUTP is its rapid hydrolysis by dUTPase. This enzyme exhibits a high affinity for dUTP and plays a crucial housekeeping role in maintaining a low dUTP/dTTP ratio. The product of this reaction, dUMP, is then methylated by thymidylate synthase (TS) to form deoxythymidine monophosphate (dTMP), which is subsequently phosphorylated to dTTP.

Signaling Pathways and Regulation of dUTP Metabolism

The expression and activity of the key enzymes involved in dUTP metabolism are regulated by various signaling pathways, ensuring a balanced supply of dNTPs for DNA synthesis and repair.

Transcriptional Regulation of dUTPase

The expression of the human dUTPase gene (DUT) is influenced by several transcription factors, including E2F-1 and Sp1, which are known to regulate the expression of genes involved in cell cycle progression and DNA synthesis.

p53-Mediated Repression of dUTPase

The tumor suppressor protein p53 has been shown to play a role in the transcriptional regulation of dUTPase. In response to DNA damage induced by agents like oxaliplatin, wild-type p53 can downregulate the expression of dUTPase.[1][2][3][4] This repression is thought to occur through the interaction of p53 with the DUT promoter, leading to an increase in the intracellular dUTP pool. This p53-mediated downregulation of dUTPase may contribute to the synergistic effects observed when combining DNA-damaging agents with fluoropyrimidines in cancer therapy.[2][3]

Caption: Transcriptional regulation of dUTPase expression.

Incorporation of Uracil into DNA and its Consequences

Despite the cellular mechanisms in place to prevent it, dUTP can be incorporated into DNA, particularly when the dUTP/dTTP ratio is elevated. This can occur during DNA replication or repair synthesis.

The Base Excision Repair (BER) Pathway

The presence of uracil in DNA is recognized by the enzyme uracil-DNA glycosylase (UDG), which initiates the base excision repair (BER) pathway. UDG cleaves the N-glycosidic bond between the uracil base and the deoxyribose sugar, creating an abasic (AP) site. This AP site is then processed by an AP endonuclease, followed by DNA polymerase and DNA ligase, which fill the gap and seal the nick, respectively.

Genomic Instability and Cell Death

If the rate of uracil incorporation exceeds the capacity of the BER pathway, it can lead to the accumulation of DNA strand breaks. This futile cycle of uracil incorporation and excision can result in genomic instability, chromosomal aberrations, and ultimately, apoptosis or "thymineless death".[5]

Caption: The consequences of dUTP incorporation into DNA.

Quantitative Data on dNTP Pools

The intracellular concentrations of dNTPs, including dUTP, are critical determinants of DNA replication fidelity and are subject to significant variation depending on the cell type, cell cycle phase, and the presence of external stimuli such as drugs. Cancer cells, due to their high proliferative rate, generally exhibit higher dNTP pools compared to their normal counterparts.[6]

| Cell Line | Cell Type | dATP (pmol/10⁶ cells) | dCTP (pmol/10⁶ cells) | dGTP (pmol/10⁶ cells) | dTTP (pmol/10⁶ cells) | dUTP (pmol/10⁶ cells) | Reference |

| PANC1 | Pancreatic Cancer | 4.8 ± 0.5 | 3.5 ± 0.4 | 1.2 ± 0.1 | 7.2 ± 0.8 | Not Detected | [1] |

| H23 | Lung Cancer | 6.2 ± 0.7 | 4.1 ± 0.5 | 1.8 ± 0.2 | 9.5 ± 1.1 | Not Detected | [1] |

| HepG2 | Liver Cancer | 3.9 ± 0.4 | 2.8 ± 0.3 | 1.0 ± 0.1 | 5.8 ± 0.6 | Not Detected | [1] |

| H1975 | Lung Cancer | 5.5 ± 0.6 | 3.8 ± 0.4 | 1.5 ± 0.2 | 8.1 ± 0.9 | Not Detected | [1] |

| HT-29 | Colon Cancer | ~15 | ~20 | ~5 | ~30 | Undetectable | [3] |

| HT-29 + 5-FU | Colon Cancer | ~10 | ~15 | ~4 | ~5 | Detectable | [3][5] |

Note: The values presented are approximate and can vary based on experimental conditions. "Not Detected" or "Undetectable" indicates that the dUTP levels were below the limit of detection of the assay used in the cited study.

Experimental Protocols

Accurate quantification of dUTP and the activity of related enzymes is crucial for research in this field. Below are detailed methodologies for key experiments.

Quantification of Intracellular dNTP Pools by HPLC-MS/MS

This method allows for the sensitive and specific quantification of dNTPs, including dUTP.

Materials:

-

Cell culture reagents

-

Ice-cold 65% methanol

-

Internal standards (e.g., ¹⁵N-labeled dNTPs)

-

HPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

-

Cell Culture and Harvesting: Culture cells to the desired confluency. For adherent cells, wash twice with ice-cold PBS and then scrape into a known volume of ice-cold 65% methanol. For suspension cells, pellet by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold 65% methanol.

-

Extraction: Add internal standards to the cell suspension. Lyse the cells by three cycles of freeze-thaw or by sonication on ice.

-

Protein Precipitation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase for HPLC-MS/MS analysis.

-

HPLC-MS/MS Analysis: Inject the reconstituted sample into the HPLC-MS/MS system. Separation is typically achieved using a C18 reverse-phase column with an ion-pairing agent or a HILIC column. Detection is performed in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for each dNTP.

-

Data Analysis: Quantify the concentration of each dNTP by comparing the peak area of the analyte to that of the corresponding internal standard. Normalize the results to the cell number.

Caption: Experimental workflow for dNTP quantification by HPLC-MS/MS.

Spectrophotometric dUTPase Activity Assay

This assay measures the activity of dUTPase by monitoring the decrease in absorbance at 286 nm as dUTP is hydrolyzed to dUMP.

Materials:

-

Purified dUTPase or cell lysate

-

Reaction buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

-

dUTP substrate solution

-

UV-transparent cuvettes

-

Spectrophotometer capable of reading at 286 nm

Procedure:

-

Reaction Setup: In a UV-transparent cuvette, prepare a reaction mixture containing the reaction buffer and the dUTP substrate at a known concentration.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified dUTPase or cell lysate to the cuvette.

-

Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 286 nm over time. The change in absorbance is due to the difference in the molar extinction coefficients of dUTP and dUMP at this wavelength.

-

Data Analysis: Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot. The dUTPase activity can be calculated using the Beer-Lambert law and the known difference in molar extinction coefficients between dUTP and dUMP.

Role of dUTP Metabolism in Drug Development

The critical role of dUTP metabolism in maintaining genome integrity makes it an attractive target for cancer therapy.

Targeting Thymidylate Synthase

Inhibitors of thymidylate synthase (TS), such as 5-fluorouracil (B62378) (5-FU) and methotrexate, are widely used chemotherapeutic agents. By blocking the conversion of dUMP to dTMP, these drugs lead to a depletion of dTTP and an accumulation of dUTP. The resulting increase in the dUTP/dTTP ratio promotes the misincorporation of uracil into DNA, leading to cytotoxicity in rapidly dividing cancer cells.[5]

dUTPase as a Therapeutic Target

Elevated levels of dUTPase have been observed in various cancers and are associated with resistance to TS inhibitors. High dUTPase activity can counteract the effects of these drugs by efficiently hydrolyzing the accumulating dUTP, thereby preventing uracil misincorporation. Therefore, inhibitors of dUTPase are being investigated as a strategy to enhance the efficacy of TS-targeted therapies.

Conclusion

This compound stands as a key metabolite in the intricate network of DNA synthesis and repair. Its dual function as a precursor for dTTP and a potential source of genomic instability underscores the importance of the cellular mechanisms that regulate its concentration. The central role of dUTPase in this process has significant implications for both normal cellular function and the development of cancer. A thorough understanding of the regulation and consequences of dUTP metabolism provides a strong foundation for the development of novel therapeutic strategies aimed at exploiting this pathway for the treatment of cancer and other diseases characterized by uncontrolled cell proliferation. Further research into the precise quantification of dUTP pools in different cellular contexts and the development of specific and potent dUTPase inhibitors will be crucial in advancing this promising area of drug development.

References

- 1. Analysis of deoxyribonucleotide pools in human cancer cell lines using a liquid chromatography coupled with tandem mass spectrometry technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of interferon on 5-fluorouracil-induced perturbations in pools of deoxynucleotide triphosphates and DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Downstream molecular determinants of response to 5-fluorouracil and antifolate thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

The Pivotal Role of dUTP in Cellular Metabolism and Nucleotide Pool Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyuridine triphosphate (dUTP) is a critical, yet transient, intermediate in cellular nucleotide metabolism. While serving as an essential precursor for the de novo synthesis of deoxythymidine triphosphate (dTTP), its accumulation and subsequent incorporation into DNA can lead to genomic instability and cell death. Consequently, cells have evolved sophisticated mechanisms to tightly regulate intracellular dUTP pools. This technical guide provides an in-depth exploration of the multifaceted functions of dUTP in cellular metabolism, its impact on nucleotide pool dynamics, and the implications for disease and therapeutic intervention. We delve into the key enzymatic players governing dUTP homeostasis, the consequences of aberrant dUTP metabolism, and present detailed experimental protocols for the quantitative analysis of dUTP and related metabolites.

Introduction: The Dual Nature of dUTP

Deoxyuridine triphosphate (dUTP) is a pyrimidine (B1678525) nucleotide that plays a dual role in the cell. Structurally similar to deoxythymidine triphosphate (dTTP), it can be readily incorporated into DNA opposite deoxyadenosine (B7792050) triphosphate (dATP) by DNA polymerases.[1][2] However, the presence of uracil (B121893) in DNA is predominantly viewed as a lesion, arising from either the deamination of cytosine or the misincorporation of dUTP.[3] To safeguard genomic integrity, a series of enzymatic processes have evolved to minimize the levels of dUTP and to excise any uracil that becomes integrated into the DNA.

The central enzyme in this protective mechanism is dUTP pyrophosphatase (dUTPase), which efficiently hydrolyzes dUTP to deoxyuridine monophosphate (dUMP) and pyrophosphate.[2][4] This reaction serves two vital purposes: it prevents the accumulation of dUTP, thereby minimizing its incorporation into DNA, and it generates the dUMP substrate required for the de novo synthesis of dTTP by thymidylate synthase (TS).[5][6] The delicate balance between dUTP and dTTP pools is therefore crucial for high-fidelity DNA replication and repair.

dUTP Metabolism and its Regulation

The intracellular concentration of dUTP is governed by a complex interplay of anabolic and catabolic pathways.

Synthesis of dUTP

dUTP is primarily synthesized through two main pathways:

-

Phosphorylation of dUDP: Deoxyuridine diphosphate (B83284) (dUDP), produced from the reduction of UDP by ribonucleotide reductase (RNR), can be phosphorylated to dUTP by nucleoside diphosphate kinases.[7]

-

Deamination of dCTP: In some organisms, deoxycytidine triphosphate (dCTP) can be deaminated to dUTP by dCTP deaminase.[8]

Catabolism and Conversion to dTTP

The primary route for dUTP removal is its hydrolysis by dUTPase to dUMP.[2][4] dUMP is then methylated by thymidylate synthase (TS) to form deoxythymidine monophosphate (dTMP), which is subsequently phosphorylated to dTDP and then dTTP, the canonical building block for DNA synthesis.[5][6]

Key Regulatory Enzymes

-

dUTP Pyrophosphatase (dUTPase): This ubiquitous and essential enzyme is the gatekeeper of dUTP levels.[2][4] Its high catalytic efficiency ensures that intracellular dUTP concentrations are kept extremely low under normal physiological conditions.[9]

-

Thymidylate Synthase (TS): By converting dUMP to dTMP, TS plays a crucial role in the de novo synthesis of thymine (B56734) nucleotides, thereby influencing the dUTP/dTTP ratio.[5][6]

-

Uracil-DNA Glycosylase (UDG): As a key component of the base excision repair (BER) pathway, UDG recognizes and removes uracil from DNA, initiating its replacement with thymine.[5][10]

The intricate relationship between these enzymes ensures the fidelity of DNA replication and the maintenance of genomic stability.

References

- 1. dNTPs: Functions, Metabolism, Interactions, and LC-MS/MS Analysis - Creative Proteomics [creative-proteomics.com]

- 2. dNTPs: Functions, Metabolism, Interactions, and LC-MS/MS Analysis - MetwareBio [metwarebio.com]

- 3. idtdna.com [idtdna.com]

- 4. Enzyme kinetics of dUTPase from the planarian Dugesia ryukyuensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Quantitative solid-phase assay to measure deoxynucleoside triphosphate pools - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the interplay between dNTP metabolism and genome stability in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Using Selective Enzymes to Measure Noncanonical DNA Building Blocks: dUTP, 5-Methyl-dCTP, and 5-Hydroxymethyl-dCTP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of Mitochondrial dNTP Pools - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

2'-Deoxyuridine-5'-triphosphate: A Comprehensive Technical Guide on its Role as a Deoxythymidine Triphosphate Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2'-Deoxyuridine-5'-triphosphate (dUTP) as a structural and functional analog of deoxythymidine triphosphate (dTTP). It delves into the core biochemical and metabolic aspects of dUTP, its interaction with DNA polymerases, and the cellular mechanisms that regulate its incorporation into DNA. The guide further details the profound implications of uracil (B121893) in DNA, from genomic instability to its exploitation in therapeutic strategies and molecular biology applications. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in the fields of molecular biology, oncology, and drug development.

Introduction: The Significance of Uracil in a Thymine (B56734) World

Deoxyribonucleic acid (DNA) is the blueprint of life, and the fidelity of its replication and maintenance is paramount for cellular function and survival. The four canonical bases—adenine (A), guanine (B1146940) (G), cytosine (C), and thymine (T)—form the informational core of DNA. Thymine, a methylated derivative of uracil, is a distinguishing feature of DNA, while uracil is typically found in ribonucleic acid (RNA).

However, the precursor for thymidine (B127349) synthesis is a uridine (B1682114) nucleotide, and the cellular nucleotide pool contains this compound (dUTP), a close structural analog of deoxythymidine triphosphate (dTTP).[1][2] The primary structural difference between dUTP and dTTP lies in the presence of a methyl group at the C5 position of the pyrimidine (B1678525) ring in thymine, which is absent in uracil. This seemingly minor distinction has profound biological consequences.

The presence of dUTP in the nucleotide pool poses a constant threat to genomic integrity, as DNA polymerases can mistakenly incorporate uracil into newly synthesized DNA in place of thymine.[1] This guide will explore the multifaceted nature of dUTP as a dTTP analog, from its biochemical properties to its role in cellular pathology and its utility as a tool in molecular research.

Biochemical and Structural Comparison: dUTP vs. dTTP

dUTP and dTTP share a high degree of structural similarity, which allows them to be recognized by the active sites of DNA polymerases. Both molecules consist of a deoxyribose sugar, a triphosphate group at the 5' position, and a pyrimidine base.[1][2] The key differentiator is the methyl group on the C5 position of thymine in dTTP.

| Feature | This compound (dUTP) | Deoxythymidine Triphosphate (dTTP) |

| Pyrimidine Base | Uracil | Thymine (5-methyluracil) |

| Chemical Formula | C9H15N2O14P3 | C10H17N2O14P3 |

| Molar Mass | 468.13 g/mol | 482.16 g/mol |

| Key Structural Difference | Lacks a methyl group at the C5 position of the pyrimidine ring. | Contains a methyl group at the C5 position of the pyrimidine ring. |

The absence of the 5-methyl group in uracil affects the hydrophobic interactions within the DNA double helix, leading to a slight decrease in the thermal stability of DNA containing U-A base pairs compared to T-A base pairs.

Cellular Metabolism and Regulation of dUTP Levels

Cells have evolved sophisticated mechanisms to maintain a high dTTP/dUTP ratio, thereby minimizing the incorporation of uracil into DNA.[2] This regulation is critical for genomic stability.

Biosynthesis of dUTP and dTTP

The metabolic pathways for dUTP and dTTP are intricately linked. dUTP is a key intermediate in the de novo synthesis of dTTP.[1]

Caption: De novo synthesis pathway of dTTP, highlighting the central role of dUTP.

The Gatekeeper: dUTP Pyrophosphatase (dUTPase)

The primary enzyme responsible for regulating cellular dUTP levels is dUTP pyrophosphatase, commonly known as dUTPase.[1][3][4] This enzyme catalyzes the rapid hydrolysis of dUTP into deoxyuridine monophosphate (dUMP) and pyrophosphate.[3][4] This action serves two critical purposes:

-

Reduces dUTP concentration: By keeping the cellular pool of dUTP low, dUTPase minimizes the chance of its incorporation into DNA.[5]

-

Provides dUMP for dTTP synthesis: The dUMP produced is the direct precursor for the synthesis of deoxythymidine monophosphate (dTMP) by the enzyme thymidylate synthase.[1][5]

The crucial role of dUTPase in maintaining genome integrity makes it a potential target for therapeutic intervention, particularly in cancer therapy.[1][5]

Incorporation of dUTP into DNA by Polymerases

Despite the cellular mechanisms to reduce dUTP levels, its structural similarity to dTTP means that DNA polymerases can still incorporate it into a growing DNA strand opposite a template adenine.[1][2] The efficiency of this misincorporation varies significantly among different types of DNA polymerases.

Kinetic Parameters of dUTP vs. dTTP Incorporation

Studies have shown that most DNA polymerases exhibit a preference for dTTP over dUTP. This discrimination is reflected in the kinetic parameters, specifically the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

Table 1: Comparison of Kinetic Parameters for dUTP and dTTP Incorporation by Porcine Liver DNA Polymerase Gamma

| Substrate | Km (µM) | Relative Vmax |

| dTTP | 0.4 | ~1.0 |

| dUTP | 1.1 | ~1.0 |

| Data sourced from a study on porcine liver DNA polymerase gamma.[6][7] |

The lower Km for dTTP indicates a higher binding affinity of the polymerase for the correct nucleotide.[6][7] While the Vmax is similar, the difference in Km leads to a significant preference for dTTP incorporation, especially at physiological nucleotide concentrations.[6][7] When both dUTP and dTTP are present at equal concentrations, approximately three times more thymine residues are incorporated than uracil residues by this polymerase.[6][7]

Relative Efficiency of dUTP Utilization by Different DNA Polymerases

The ability to utilize dUTP varies among different DNA polymerases. This has important implications for molecular biology applications where dUTP is intentionally substituted for dTTP.

Table 2: Relative Efficiency of dUTP Utilization by Various DNA Polymerases

| DNA Polymerase | Relative Efficiency of dUTP Utilization (% of dTTP incorporation) |

| Neq DNA polymerase | 74.9% |

| Taq DNA polymerase | 71.3% |

| Vent DNA polymerase | 15.1% |

| KOD DNA polymerase | 12.3% |

| Pfu DNA polymerase | 9.4% |

| Data represents the percentage of incorporated radioactivity from [³H]dUTP compared to [³H]TTP.[8] |

As shown in the table, polymerases like Taq and Neq can efficiently incorporate dUTP, making them suitable for techniques that rely on uracil-containing DNA.[8] In contrast, high-fidelity proofreading polymerases like Pfu and KOD are less efficient at utilizing dUTP.[8]

Consequences of Uracil in DNA and Cellular Repair Mechanisms

The incorporation of uracil into DNA is a mutagenic event that can lead to genomic instability if not repaired.[1][9] The cell possesses a robust DNA repair system, known as the Base Excision Repair (BER) pathway, to specifically identify and remove uracil from DNA.

The Base Excision Repair (BER) Pathway

The BER pathway for uracil removal is initiated by the enzyme Uracil-DNA Glycosylase (UDG).[1]

Caption: The Base Excision Repair (BER) pathway for removing uracil from DNA.

-

Recognition and Excision: UDG scans the DNA for uracil and cleaves the N-glycosidic bond between the uracil base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.[1]

-

Incision: An AP endonuclease recognizes the AP site and cleaves the phosphodiester backbone 5' to the lesion.

-

Synthesis and Ligation: A DNA polymerase synthesizes a new strand, incorporating the correct nucleotide (thymine), and a DNA ligase seals the nick in the DNA backbone.

"Thymineless Death" and Therapeutic Implications

In cancer chemotherapy, inhibitors of thymidylate synthase, such as 5-fluorouracil, are used to block the de novo synthesis of dTTP.[3][4][10] This leads to a depletion of the cellular dTTP pool and a corresponding increase in the dUTP pool.[3][4][10] The elevated dUTP/dTTP ratio results in massive incorporation of uracil into the DNA of rapidly dividing cancer cells.[3][4][10]

The continuous cycle of uracil incorporation and its subsequent removal by the BER pathway leads to the accumulation of DNA strand breaks, ultimately triggering cell death in a process known as "thymineless death".[3][4][10] This highlights the therapeutic potential of targeting dUTP metabolism in cancer treatment. Inhibitors of dUTPase are also being investigated as a strategy to enhance the efficacy of thymidylate synthase inhibitors.[1][5]

Applications of dUTP in Research and Diagnostics

The ability to substitute dUTP for dTTP has been harnessed for various applications in molecular biology and diagnostics.

Prevention of PCR Carryover Contamination

One of the most common applications of dUTP is in preventing carryover contamination in polymerase chain reaction (PCR).[1][11] In this method, dUTP is used in place of dTTP in all PCR reactions. This results in the synthesis of uracil-containing PCR products. Before initiating a new PCR amplification, the reaction mixture is pre-treated with Uracil-N-Glycosylase (UNG). UNG degrades any contaminating uracil-containing amplicons from previous reactions, ensuring that only the intended template is amplified.[11]

Caption: Workflow for preventing PCR carryover contamination using dUTP and UNG.

Strand-Specific RNA Sequencing

dUTP is also a key reagent in protocols for strand-specific RNA sequencing (RNA-Seq).[12][13][14] During the synthesis of the second cDNA strand, dUTP is incorporated instead of dTTP. Before PCR amplification of the sequencing library, the dUTP-containing strand is selectively degraded by UNG.[12][13] This ensures that the final sequencing data retains information about the original orientation of the RNA transcript.

DNA Labeling and Detection

Modified dUTP analogs, where a label such as a fluorophore or biotin (B1667282) is attached to the uracil base, are widely used for non-radioactive labeling of DNA probes.[15] These labeled probes can be used in a variety of applications, including fluorescence in situ hybridization (FISH), microarrays, and Southern blotting.

Experimental Protocols

Protocol for PCR with dUTP and UNG for Carryover Prevention

Materials:

-

DNA template

-

Forward and reverse primers

-

PCR buffer (10X)

-

dNTP mix containing dATP, dGTP, dCTP, and dUTP (instead of dTTP)

-

Taq DNA polymerase (or another polymerase efficient at incorporating dUTP)

-

Uracil-N-Glycosylase (UNG)

-

Nuclease-free water

Procedure:

-

Reaction Setup: Assemble the PCR reaction mixture on ice. For a typical 25 µL reaction:

-

2.5 µL 10X PCR Buffer

-

0.5 µL dNTP mix (with dUTP)

-

0.5 µL Forward Primer (10 µM)

-

0.5 µL Reverse Primer (10 µM)

-

1 µL DNA Template

-

0.25 µL Taq DNA Polymerase

-

0.5 µL UNG (1 U/µL)

-

Nuclease-free water to 25 µL

-

-

UNG Incubation: Place the reaction tubes in a thermal cycler and incubate at 37°C for 10 minutes. This step allows UNG to degrade any contaminating uracil-containing DNA.

-

UNG Inactivation and Initial Denaturation: Heat the reaction to 95°C for 10 minutes. This inactivates the UNG enzyme and denatures the DNA template.

-

PCR Cycling: Perform 30-40 cycles of PCR amplification:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55-65°C for 30 seconds (optimize for primer pair)

-

Extension: 72°C for 1 minute per kb of amplicon length

-

-

Final Extension: Perform a final extension at 72°C for 5-10 minutes.

-

Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis.

Protocol for EdU Cell Proliferation Assay

5-ethynyl-2'-deoxyuridine (EdU) is a thymidine analog that is incorporated into newly synthesized DNA and can be detected via a click chemistry reaction. This provides a non-radioactive method for measuring cell proliferation.

Materials:

-

Cells of interest

-

Cell culture medium

-

EdU solution (10 mM)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Click-iT® reaction cocktail (containing a fluorescent azide)

-

Wash buffer (e.g., PBS with 3% BSA)

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a suitable culture vessel (e.g., multi-well plate with coverslips for microscopy, or a flask for flow cytometry).

-

EdU Labeling: Add EdU to the culture medium at a final concentration of 10 µM and incubate for a period that allows for DNA synthesis (e.g., 2 hours).

-

Fixation: Remove the EdU-containing medium, wash the cells with PBS, and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.

-

Click Reaction: Wash the cells with PBS. Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30 minutes at room temperature, protected from light.

-

Washing and Staining: Wash the cells with wash buffer. If desired, stain the nuclei with DAPI.

-

Analysis:

-

Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. EdU-positive cells will exhibit fluorescence from the clicked azide.

-

Flow Cytometry: Resuspend the cells in a suitable buffer and analyze using a flow cytometer to quantify the percentage of EdU-positive cells.

-

Conclusion

This compound, while a potential source of genomic instability, plays a central and indispensable role in cellular metabolism as the precursor to dTTP. The cellular machinery that has evolved to manage dUTP levels and repair uracil in DNA underscores the critical importance of maintaining the fidelity of the genetic code. For researchers and drug development professionals, a thorough understanding of dUTP's properties as a dTTP analog provides a powerful foundation for developing novel therapeutic strategies and innovative molecular biology tools. The deliberate use of dUTP in techniques like PCR and next-generation sequencing has already revolutionized many areas of biological research, and its continued study promises further advancements in our ability to understand and manipulate the building blocks of life.

References

- 1. dUTP | structure, function & biological significance [baseclick.eu]

- 2. dUTP: Definition, Applications, & Industry Uses [excedr.com]

- 3. The role of dUTPase and uracil-DNA repair in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What are dUTPase inhibitors and how do they work? [synapse.patsnap.com]

- 6. Purification and characterization of porcine liver DNA polymerase gamma: utilization of dUTP and dTTP during in vitro DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification and characterization of porcine liver DNA polymerase gamma: utilization of dUTP and dTTP during in vitro DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Abundant Non-canonical dUTP Found in Primary Human Macrophages Drives Its Frequent Incorporation by HIV-1 Reverse Transcriptase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.qub.ac.uk [pure.qub.ac.uk]

- 11. Deoxyuridine Triphosphate (dUTP) [promega.com]

- 12. researchgate.net [researchgate.net]

- 13. A strand-specific library preparation protocol for RNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A simple strand-specific RNA-Seq library preparation protocol combining the Illumina TruSeq RNA and the dUTP methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

Enzymatic Synthesis of 2'-Deoxyuridine-5'-triphosphate (dUTP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic synthesis of 2'-Deoxyuridine-5'-triphosphate (dUTP), a critical nucleotide for various research and diagnostic applications. The methodologies detailed herein focus on robust and scalable enzymatic approaches, offering an efficient alternative to chemical synthesis. This document outlines the core biochemical pathways, provides detailed experimental protocols, presents quantitative data for key reactions, and includes visual workflows to facilitate a deeper understanding of the synthesis processes.

Introduction

This compound (dUTP) is a pyrimidine (B1678525) nucleotide that serves as a precursor for the synthesis of deoxythymidine triphosphate (dTTP), an essential building block of DNA. The intracellular concentration of dUTP is tightly regulated to prevent its erroneous incorporation into DNA. However, in the laboratory, dUTP finds significant utility in a variety of molecular biology techniques, including PCR, qPCR, and DNA sequencing, primarily for the prevention of carry-over contamination through the use of Uracil-DNA Glycosylase (UDG). Enzymatic synthesis provides a highly specific and efficient method for producing high-purity dUTP for these research purposes.

Core Biosynthetic Pathways

The enzymatic synthesis of dUTP can be achieved through several interconnected pathways, primarily involving the phosphorylation of deoxyuridine derivatives or the deamination of deoxycytidine triphosphate (dCTP). Understanding these pathways is crucial for designing an efficient synthesis strategy.

The primary enzymatic routes for dUTP synthesis involve two key starting materials: 2'-deoxyuridine-5'-diphosphate (dUDP) or dCTP.

-

From dUDP: This pathway utilizes Nucleoside Diphosphate Kinase (NDPK) to transfer a phosphate (B84403) group from a donor, typically ATP, to dUDP, yielding dUTP. This is a direct and efficient phosphorylation step.

-

From dCTP: This pathway involves the deamination of dCTP to dUTP, catalyzed by dCTP deaminase. This can be followed by the action of dUTPase, which hydrolyzes dUTP to dUMP, a precursor for dTMP synthesis. For the purpose of dUTP synthesis, the dUTPase step is either omitted or inhibited.

A visual representation of the key enzymatic conversions is provided below.

Experimental Protocols

This section provides detailed methodologies for the enzymatic synthesis of dUTP. Two primary protocols are presented, utilizing either dUDP or dCTP as the starting substrate.

Protocol 1: Synthesis of dUTP from dUDP using Nucleoside Diphosphate Kinase (NDPK)

This protocol describes a one-pot synthesis of dUTP from dUDP and ATP, catalyzed by NDPK. An ATP regeneration system using acetate (B1210297) kinase and acetyl phosphate is included to drive the reaction to completion and improve yield.

Materials:

-

2'-deoxyuridine-5'-diphosphate (dUDP), sodium salt

-

Adenosine-5'-triphosphate (ATP), disodium (B8443419) salt

-

Acetyl phosphate, potassium lithium salt

-

Nucleoside Diphosphate Kinase (NDPK) from a suitable source (e.g., recombinant E. coli)

-

Acetate Kinase (from E. coli)

-

Tris-HCl buffer (1 M, pH 7.6)

-

Magnesium chloride (MgCl₂), 1 M solution

-

Nuclease-free water

Reaction Setup:

The following workflow outlines the steps for the enzymatic synthesis of dUTP from dUDP.

Procedure:

-

Prepare the Reaction Mixture: In a sterile microcentrifuge tube, combine the following reagents to the final concentrations listed in the workflow diagram. Adjust the final volume with nuclease-free water.

-

Add Enzymes: Add NDPK and Acetate Kinase to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 2-4 hours.

-

Monitoring: Periodically take small aliquots of the reaction mixture to monitor the conversion of dUDP to dUTP using HPLC analysis.

-

Reaction Termination: Once the reaction is complete (as determined by HPLC), terminate the reaction by heating the mixture to 95°C for 5 minutes or by adding EDTA to a final concentration of 20 mM.

-

Purification: Purify the dUTP from the reaction mixture using anion-exchange chromatography as detailed in Section 4.

Protocol 2: Synthesis of dUTP from dCTP using dCTP Deaminase

This protocol outlines the synthesis of dUTP from dCTP using dCTP deaminase.

Materials:

-

2'-deoxycytidine-5'-triphosphate (dCTP), sodium salt

-

dCTP Deaminase (from a suitable source, e.g., recombinant E. coli)

-

Tris-HCl buffer (1 M, pH 8.0)

-

Magnesium chloride (MgCl₂), 1 M solution

-

Nuclease-free water

Reaction Setup:

The logical flow for synthesizing dUTP from dCTP is as follows:

Procedure:

-

Prepare the Reaction Mixture: In a sterile microcentrifuge tube, combine the reagents to the final concentrations indicated in the workflow diagram.

-

Add Enzyme: Add dCTP deaminase to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Monitoring: Monitor the reaction by HPLC, observing the decrease in the dCTP peak and the increase in the dUTP peak.

-

Reaction Termination: Stop the reaction by heating at 95°C for 5 minutes.

-

Purification: Purify the dUTP using either anion-exchange or reversed-phase HPLC as described in Section 4.

Purification of dUTP

Purification of the newly synthesized dUTP is critical to remove unreacted substrates, enzymes, and buffer components. Anion-exchange chromatography is a highly effective method for this purpose.

Anion-Exchange Chromatography Protocol

Materials:

-

Anion-exchange column (e.g., DEAE-Sepharose or a commercial preparative column)

-

Buffer A: 20 mM Tris-HCl, pH 7.5

-

Buffer B: 20 mM Tris-HCl, 1 M NaCl, pH 7.5

-

HPLC or FPLC system

Procedure:

-

Column Equilibration: Equilibrate the anion-exchange column with Buffer A until a stable baseline is achieved.

-

Sample Loading: Load the terminated reaction mixture onto the column.

-

Washing: Wash the column with Buffer A to remove unbound proteins and other non-charged molecules.

-

Elution: Elute the bound nucleotides with a linear gradient of Buffer B (e.g., 0-100% Buffer B over 20 column volumes). dUTP will elute based on its negative charge.

-

Fraction Collection: Collect fractions and monitor the absorbance at 260 nm.

-

Analysis: Analyze the fractions containing the dUTP peak by analytical HPLC to confirm purity.

-

Desalting: Pool the pure fractions and desalt using a suitable method such as dialysis or a desalting column.

-

Lyophilization: Lyophilize the desalted dUTP to obtain a stable powder.

Data Presentation

The following tables summarize typical quantitative data obtained during the enzymatic synthesis of dUTP.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism |

| Nucleoside Diphosphate Kinase | dUDP | 150 - 300 | 100 - 250 | E. coli |

| dCTP Deaminase | dCTP | 200 | 3.5 | Human (CDADC1) |

Table 2: Typical Reaction Yields and Purity

| Synthesis Method | Starting Substrate | Typical Yield (%) | Purity by HPLC (%) |

| Protocol 1 | dUDP | > 95 | > 99 |

| Protocol 2 | dCTP | 85 - 95 | > 98 |

Conclusion

Enzymatic synthesis offers a powerful and highly specific route to produce high-purity dUTP for research applications. The protocols detailed in this guide provide a solid foundation for laboratory-scale production. By understanding the underlying biochemical pathways and optimizing reaction and purification conditions, researchers can efficiently generate dUTP to support a wide range of molecular biology workflows. The use of coupled enzyme systems for ATP regeneration significantly improves reaction yields, making enzymatic synthesis an economically viable and attractive option.

The dUTP/dTTP Ratio: A Critical Determinant of Genomic Integrity and a Target for Therapeutic Intervention

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The meticulous maintenance of genomic stability is paramount for normal cellular function and to prevent the onset of diseases such as cancer. Central to this process is the high-fidelity replication and repair of DNA, which relies on a balanced supply of deoxyribonucleoside triphosphates (dNTPs). Among these, the relative concentrations of deoxyuridine triphosphate (dUTP) and deoxythymidine triphosphate (dTTP) are of particular significance. While dTTP is the canonical building block for DNA synthesis, dUTP can be erroneously incorporated in its place, leading to significant downstream consequences. This technical guide provides a comprehensive overview of the dUTP/dTTP ratio in various cellular contexts, details the experimental methodologies for its quantification, and elucidates the key signaling pathways that govern its regulation.

The Significance of the dUTP/dTTP Ratio

Deoxyuridine triphosphate is a natural intermediate in the de novo synthesis of dTTP.[1] However, its structural similarity to dTTP allows it to be mistakenly utilized by DNA polymerases during replication and repair.[1] The incorporation of uracil (B121893) into DNA is a mutagenic event that, if left uncorrected, can lead to G:C to A:T transition mutations. To counteract this threat, cells have evolved sophisticated mechanisms to maintain a low intracellular dUTP/dTTP ratio.

The primary enzyme responsible for controlling dUTP levels is deoxyuridine triphosphatase (dUTPase), which catalyzes the hydrolysis of dUTP to deoxyuridine monophosphate (dUMP) and pyrophosphate.[2] This reaction serves a dual purpose: it eliminates dUTP from the nucleotide pool and provides the precursor, dUMP, for the synthesis of dTMP by thymidylate synthase (TS), which is subsequently phosphorylated to dTTP.[1] The tight regulation of dUTP levels is crucial, as an elevated dUTP/dTTP ratio can overwhelm the cellular DNA repair machinery, leading to DNA fragmentation and cell death.[3] This vulnerability is exploited by certain chemotherapeutic agents, such as 5-fluorouracil (B62378) (5-FU) and methotrexate, which disrupt dNTP metabolism and intentionally increase the dUTP/dTTP ratio to induce cytotoxicity in rapidly dividing cancer cells.[1][4]

Quantitative Analysis of the dUTP/dTTP Ratio in Diverse Cellular Conditions

The intracellular concentrations of dUTP and dTTP, and consequently their ratio, vary significantly depending on the cell type, proliferative state, and exposure to external stimuli such as drugs or viral infections. The following tables summarize the quantitative data on dUTP and dTTP levels and their ratios in different cellular conditions.

| Cellular Condition | Cell Type | dUTP Concentration | dTTP Concentration | dUTP/dTTP Ratio | Reference |

| Normal Human Cells | |||||

| Human Primary Macrophages (non-dividing) | ~2.9 µM | ~0.048 µM | ~60 | [2] | |

| Human Primary Lymphocytes (dividing) | Similar to dTTP | Similar to dUTP | ~1 | [2] | |

| Drug Treatment | |||||

| Untreated | Human Lymphoblasts | Not detected (≤ 0.3 fmol/10⁶ cells) | ~40 pmol/10⁶ cells | ≤10⁻⁵ | [1] |

| Methotrexate-treated | Human Lymphoblasts | ~0.2 pmol/10⁶ cells | ~1 pmol/10⁶ cells | ~0.2 | [1] |

| ZD1694 (TS inhibitor)-treated (2 hr post-exposure) | HT29 Human Colon Carcinoma | Increased | Decreased | Increased | [5] |

| Viral Infection | |||||

| HIV-1 Infection | Macrophages | High | Low | High | [2] |

Table 1: dUTP and dTTP Concentrations and their Ratio in Various Cellular States. The data highlights the dynamic nature of the dUTP/dTTP ratio, with significant variations observed between non-dividing and dividing normal cells, and dramatic shifts upon drug treatment.

Experimental Protocols for Measuring Intracellular dUTP and dTTP

Accurate quantification of intracellular dUTP and dTTP pools is essential for studying their roles in cellular metabolism and disease. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.[4][6]

Detailed Methodology for dNTP Quantification by HPLC-MS/MS

This protocol provides a step-by-step guide for the extraction and analysis of intracellular dNTPs from cultured cells.

3.1.1. Materials and Reagents

-

Cell Culture: Adherent or suspension cells of interest.

-

Extraction Solvent: Chilled 60% methanol (B129727) in water.

-

Internal Standards: Isotope-labeled dNTPs (e.g., ¹³C₁₀,¹⁵N₅-dATP) for accurate quantification.

-

HPLC System: A high-performance liquid chromatograph.

-

Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatography Column: A suitable column for nucleotide separation, such as a porous graphitic carbon column.[4]

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.5 (adjusted with ammonium hydroxide).[4]

-

Mobile Phase B: 0.1% ammonium hydroxide (B78521) in acetonitrile.[4]

-

Standards: dUTP and dTTP standards of known concentrations for calibration curves.

3.1.2. Experimental Procedure

-

Cell Harvesting:

-

For adherent cells, wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

-

For suspension cells, pellet the cells by centrifugation at 4°C and wash twice with ice-cold PBS.

-

Accurately count the number of cells for normalization.

-

-

Nucleotide Extraction:

-

Add a defined volume of ice-cold 60% methanol to the cell pellet or plate.

-

Incubate on ice for 15 minutes with intermittent vortexing to ensure complete cell lysis.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant containing the extracted nucleotides.

-

Store the extracts at -80°C until analysis.

-

-

HPLC-MS/MS Analysis:

-

Chromatographic Separation:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject a defined volume of the cell extract onto the HPLC system.

-

Separate the nucleotides using a gradient elution program with mobile phases A and B. A typical gradient might start with a high percentage of aqueous phase (A) and gradually increase the organic phase (B) to elute the dNTPs.

-

-

Mass Spectrometry Detection:

-

Ionize the eluted nucleotides using ESI in negative ion mode.

-

Perform tandem mass spectrometry (MS/MS) analysis using Multiple Reaction Monitoring (MRM) to specifically detect and quantify dUTP and dTTP based on their unique precursor-to-product ion transitions.

-

-

Data Analysis:

-

Generate a calibration curve using the dUTP and dTTP standards of known concentrations.

-

Quantify the amount of dUTP and dTTP in the cell extracts by comparing their peak areas to the calibration curve.

-

Normalize the results to the cell number to obtain the intracellular concentrations.

-

-

Signaling Pathways Regulating the dUTP/dTTP Ratio

The intracellular dUTP/dTTP ratio is tightly controlled by a complex network of signaling pathways that regulate the expression and activity of key metabolic enzymes.

Regulation of dUTPase Expression

The expression of dUTPase is a critical node in controlling dUTP levels. Several transcription factors have been identified as key regulators of the DUT gene.

Basal expression of the DUT gene is driven by the transcription factors Sp1 and E2F-1.[7] In response to DNA damage, such as that induced by the chemotherapeutic agent oxaliplatin, the tumor suppressor protein p53 is activated.[7] Activated p53 can then transcriptionally repress the DUT gene, leading to decreased dUTPase protein levels.[7] This p53-mediated downregulation of dUTPase can potentiate the cytotoxic effects of drugs like 5-FU by allowing dUTP to accumulate.[8]

Regulation of Ribonucleotide Reductase (RNR)

Ribonucleotide reductase (RNR) is the rate-limiting enzyme in the de novo synthesis of all four dNTPs. Its activity is meticulously controlled throughout the cell cycle and by allosteric regulation.

The expression of the RNR subunits, particularly the small subunit RRM2, is cell cycle-dependent, with levels peaking during the S phase to meet the high demand for dNTPs for DNA replication.[9] The activity of the assembled RNR complex is further modulated by allosteric effectors. ATP binding to the activity site activates the enzyme, promoting dNTP synthesis. Conversely, high levels of dATP bind to the same site and act as a feedback inhibitor, shutting down RNR activity to prevent the overproduction of dNTPs.

Experimental Workflow for dUTP/dTTP Ratio Analysis

The following diagram illustrates the logical flow of an experiment to determine the dUTP/dTTP ratio in a cellular sample.

Conclusion

The dUTP/dTTP ratio is a critical biomarker of cellular health and genomic stability. Its tight regulation is essential for preventing uracil-induced DNA damage, and its deliberate manipulation represents a potent strategy in cancer chemotherapy. This guide has provided a comprehensive overview of the dUTP/dTTP ratio in various cellular contexts, a detailed experimental protocol for its quantification, and an elucidation of the key signaling pathways that govern its balance. A thorough understanding of these principles is vital for researchers and drug development professionals seeking to unravel the complexities of DNA metabolism and to develop novel therapeutic interventions that exploit the inherent vulnerabilities of cancer cells. The methodologies and pathways described herein provide a solid foundation for future investigations into the intricate interplay between nucleotide metabolism, genomic integrity, and human disease.

References

- 1. dNTPs Quantification Using Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative solid-phase assay to measure deoxynucleoside triphosphate pools - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of deoxyuridine triphosphate and thymidine triphosphate in the extracts of thymidylate synthase-inhibited cells using a modified DNA polymerase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of intracellular dNTPs [bio-protocol.org]

- 7. Understanding the interplay between dNTP metabolism and genome stability in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]

- 9. Analysis of deoxyribonucleotide pools in human cancer cell lines using a liquid chromatography coupled with tandem mass spectrometry technique - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to dUTP in Cellular Metabolism and Its Role as a Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyuridine triphosphate (dUTP) is a critical, yet potentially detrimental, intermediate in nucleotide metabolism across both prokaryotic and eukaryotic domains. While serving as an essential precursor for the synthesis of deoxythymidine triphosphate (dTTP), its misincorporation into DNA can trigger a cascade of cellular responses, leading to DNA damage and cell death. The stringent regulation of intracellular dUTP pools is therefore paramount for maintaining genomic integrity. This technical guide provides an in-depth exploration of the natural occurrence and regulation of dUTP, detailing the enzymatic players that govern its synthesis and degradation. We present a comparative analysis of dUTP concentrations in prokaryotic and eukaryotic cells, alongside detailed experimental protocols for the quantification of dUTP and the assessment of key regulatory enzyme activities. Furthermore, we visualize the intricate signaling and metabolic pathways involving dUTP using Graphviz diagrams, offering a clear perspective on the logical relationships within these networks. This guide is intended to be a comprehensive resource for researchers and drug development professionals investigating dUTP metabolism as a target for novel therapeutic interventions, particularly in oncology and infectious diseases.

Introduction: The Biological Significance of dUTP

Deoxyuridine triphosphate (dUTP) is a non-canonical deoxynucleoside triphosphate that plays a dual role in cellular metabolism. It is an essential intermediate in the de novo synthesis of dTTP, the canonical building block of DNA. However, most DNA polymerases cannot effectively discriminate between dUTP and dTTP, leading to the potential for uracil (B121893) incorporation into newly synthesized DNA. The presence of uracil in DNA can arise from two main sources: the deamination of cytosine to uracil and the incorporation of dUTP during DNA replication.

The cellular machinery has evolved sophisticated mechanisms to prevent and repair uracil in DNA. The primary enzyme responsible for minimizing dUTP pools is dUTP pyrophosphatase (dUTPase), which catalyzes the hydrolysis of dUTP to deoxyuridine monophosphate (dUMP) and pyrophosphate.[1] dUMP is then methylated by thymidylate synthase to form deoxythymidine monophosphate (dTMP), which is subsequently phosphorylated to dTTP. Should uracil be incorporated into DNA, it is recognized and excised by uracil-DNA glycosylase (UDG), initiating the base excision repair (BER) pathway.

The tight regulation of dUTP levels is crucial for cell viability. An imbalance in the dUTP/dTTP ratio can lead to excessive uracil incorporation, overwhelming the repair machinery and resulting in DNA fragmentation and cell death, a phenomenon often exploited in cancer chemotherapy. This guide delves into the intricate mechanisms governing dUTP homeostasis in both prokaryotic and eukaryotic cells, providing a foundation for understanding its significance in health and disease.

Natural Occurrence and Concentration of dUTP

The intracellular concentration of dUTP is maintained at a very low level in most cells to minimize its incorporation into DNA. However, the absolute and relative concentrations of dUTP can vary significantly between different organisms and cell types, and under different physiological conditions.

Quantitative Data on dUTP Concentrations

The following tables summarize available data on dUTP concentrations in various prokaryotic and eukaryotic cells. It is important to note that these values can be influenced by factors such as the cell cycle stage, growth conditions, and the specific analytical methods used for quantification.

| Organism/Cell Type | Condition | dUTP Concentration (µM) | dUTP/dTTP Ratio | Reference |

| Escherichia coli | Mid-log phase | Not directly quantified, but regulated by dCTP deaminase and dUTPase | Governed by the relative activities of dCTP deaminase and dUTPase | [2] |

| Saccharomyces cerevisiae | Asynchronous population | Estimated to be in the low µM range (dNTP pools are 5-90 fold lower than rNTPs, with rUTP at ~340 µM) | Not specified | [3][4] |

| Human Primary Macrophages | Non-dividing | ~2.9 | ~58 | [5] |

| Human Primary Lymphocytes | Dividing | Similar to dTTP concentration | ~1 | [5] |

Table 1: Intracellular dUTP Concentrations in Various Cell Types.

| Cell Line | Cell Type | Condition | dUTP Concentration (pmol/106 cells) | Reference |

| Human KB cells | Oral epidermoid carcinoma | Wild-type | Not specified, but regulated by ribonucleotide reductase | [4] |

Table 2: dUTP Pool Sizes in Human Cell Lines.

Regulation of dUTP Metabolism

The cellular dUTP pool is tightly controlled by a network of enzymes that govern its synthesis and degradation. The key players in this regulatory network are ribonucleotide reductase (RNR), dCTP deaminase (in some prokaryotes), and dUTPase.

dUTP Synthesis Pathways

The primary pathways for dUTP synthesis differ between prokaryotes and eukaryotes.

-

Prokaryotes: In many bacteria, such as E. coli, dUTP can be synthesized through two main routes. The first involves the reduction of UDP to dUDP by RNR, followed by phosphorylation to dUTP. The second, and often predominant, pathway is the direct deamination of dCTP to dUTP by dCTP deaminase.[2]

-

Eukaryotes: In eukaryotic cells, the main pathway for dUTP synthesis is through the phosphorylation of dUDP, which is produced from the reduction of UDP by RNR.

dUTP Degradation and Utilization

The primary route for dUTP removal is its hydrolysis by dUTPase. This enzyme exhibits high substrate specificity and is essential for maintaining a low dUTP/dTTP ratio. The product of this reaction, dUMP, is the direct precursor for dTMP synthesis by thymidylate synthase.

Regulatory Signaling Pathways

The regulation of dUTP metabolism is intricately linked to the cell cycle and DNA damage response pathways. For instance, the expression and activity of RNR are tightly regulated throughout the cell cycle, peaking during the S phase to ensure an adequate supply of dNTPs for DNA replication.

// Nodes UDP [label="UDP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dUDP [label="dUDP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dUTP [label="dUTP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dUMP [label="dUMP", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; dTMP [label="dTMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; dTDP [label="dTDP", fillcolor="#34A853", fontcolor="#FFFFFF"]; dTTP [label="dTTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; dCTP [label="dCTP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA [label="DNA", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges UDP -> dUDP [label="Ribonucleotide\nReductase"]; dUDP -> dUTP [label="Nucleoside\nDiphosphate Kinase"]; dCTP -> dUTP [label="dCTP Deaminase"]; dUTP -> dUMP [label="dUTPase", color="#EA4335", fontcolor="#EA4335"]; dUMP -> dTMP [label="Thymidylate\nSynthase"]; dTMP -> dTDP [label="Thymidylate\nKinase"]; dTDP -> dTTP [label="Nucleoside\nDiphosphate Kinase"]; dUTP -> DNA [label="DNA Polymerase\n(misincorporation)", style=dashed, color="#EA4335", fontcolor="#EA4335"]; dTTP -> DNA [label="DNA Polymerase"]; } .. Caption: Prokaryotic dUTP Metabolism Pathway.

// Nodes UDP [label="UDP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dUDP [label="dUDP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dUTP [label="dUTP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dUMP [label="dUMP", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; dTMP [label="dTMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; dTDP [label="dTDP", fillcolor="#34A853", fontcolor="#FFFFFF"]; dTTP [label="dTTP", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNA [label="DNA", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Uracil_DNA [label="Uracil in DNA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BER [label="Base Excision\nRepair", shape=ellipse, fillcolor="#FBBC05", fontcolor="#FFFFFF"];

// Edges UDP -> dUDP [label="Ribonucleotide\nReductase"]; dUDP -> dUTP [label="Nucleoside\nDiphosphate Kinase"]; dUTP -> dUMP [label="dUTPase", color="#EA4335", fontcolor="#EA4335"]; dUMP -> dTMP [label="Thymidylate\nSynthase"]; dTMP -> dTDP [label="Thymidylate\nKinase"]; dTDP -> dTTP [label="Nucleoside\nDiphosphate Kinase"]; dUTP -> Uracil_DNA [label="DNA Polymerase\n(misincorporation)", style=dashed, color="#EA4335", fontcolor="#EA4335"]; dTTP -> DNA [label="DNA Polymerase"]; Uracil_DNA -> BER [label="Uracil-DNA\nGlycosylase"]; BER -> DNA [label="Repair Synthesis"]; } .. Caption: Eukaryotic dUTP Metabolism and Repair.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of dUTP metabolism.

Quantification of dUTP in Cell Extracts by HPLC

This protocol describes the quantification of dUTP in cell extracts using High-Performance Liquid Chromatography (HPLC), which separates nucleotides based on their physicochemical properties. A key step is the treatment of a parallel sample with dUTPase to specifically identify and quantify the dUTP peak.

Materials:

-

Cell culture or bacterial culture

-

Methanol (B129727), pre-chilled to -20°C

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Potassium phosphate (B84403) buffer (pH 7.0)

-

dUTPase enzyme

-

HPLC system with a C18 reverse-phase column and UV detector

-

dUTP standard solution

Procedure:

-

Cell Lysis and Nucleotide Extraction:

-

Rapidly harvest cells (e.g., by centrifugation for cultured cells or filtration for bacteria) and immediately quench metabolic activity by adding ice-cold 60% methanol.

-

Incubate at -20°C for at least 1 hour.

-

Alternatively, for a more robust extraction, use 10% TCA. Resuspend the cell pellet in ice-cold 10% TCA and vortex vigorously.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

TCA Removal (if applicable):

-

Add an equal volume of a 1:1 mixture of trioctylamine and 1,1,2-trichlorotrifluoroethane to the supernatant.

-

Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes.

-

Carefully collect the upper aqueous phase containing the nucleotides.

-

-

dUTPase Treatment:

-

Divide the nucleotide extract into two equal aliquots.

-

To one aliquot, add dUTPase enzyme according to the manufacturer's instructions.

-

To the other aliquot (the untreated sample), add an equal volume of reaction buffer without the enzyme.

-

Incubate both samples at 37°C for 30 minutes.

-

Terminate the reaction by boiling for 5 minutes.

-

-

HPLC Analysis:

-

Filter the samples through a 0.22 µm filter.

-

Inject the treated and untreated samples onto the HPLC system.

-

Separate the nucleotides using a potassium phosphate buffer gradient with an organic modifier (e.g., methanol or acetonitrile).

-

Monitor the elution profile at 260 nm.

-

-

Quantification:

-

Identify the dUTP peak in the untreated sample by comparing its retention time to a dUTP standard. This peak should be absent or significantly reduced in the dUTPase-treated sample.

-

Calculate the concentration of dUTP by integrating the area of the dUTP peak and comparing it to a standard curve generated with known concentrations of dUTP.

-

// Nodes Start [label="Cell Sample", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Lysis [label="Cell Lysis &\nNucleotide Extraction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Split [label="Split Sample", shape=diamond, fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Treated [label="dUTPase Treatment", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Untreated [label="Control (No Enzyme)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [label="HPLC Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quant [label="Quantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Lysis; Lysis -> Split; Split -> Treated; Split -> Untreated; Treated -> HPLC; Untreated -> HPLC; HPLC -> Quant; } .. Caption: HPLC Quantification of dUTP Workflow.

dUTPase Enzyme Activity Assay (Spectrophotometric)

This protocol describes a continuous spectrophotometric assay to measure the activity of dUTPase by coupling the production of pyrophosphate (PPi) to the oxidation of NADH.

Materials:

-

Purified dUTPase or cell lysate containing dUTPase

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

-

dUTP solution

-

Pyrophosphate detection kit (containing inorganic pyrophosphatase, ATP sulfurylase, and adenosine (B11128) 5'-phosphosulfate reductase) or individual enzymes

-

NADH

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation:

-

In a cuvette, prepare a reaction mixture containing the assay buffer, NADH, and the components of the pyrophosphate detection system.

-

-

Initiation of Reaction:

-

Add the dUTPase-containing sample to the reaction mixture.

-

Start the reaction by adding the dUTP substrate.

-

-

Spectrophotometric Measurement:

-

Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of PPi production, which is directly related to dUTPase activity.

-

-

Calculation of Activity:

-

Calculate the rate of change in absorbance (ΔA340/min).

-

Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH consumption, and subsequently to the rate of dUTP hydrolysis.

-

One unit of dUTPase activity is typically defined as the amount of enzyme that catalyzes the hydrolysis of 1 µmol of dUTP per minute under the specified conditions.

-

Dot Blot Assay for Uracil in Genomic DNA

This protocol provides a semi-quantitative method to detect the presence of uracil in genomic DNA using a catalytically inactive uracil-DNA glycosylase (UNG) fused to an epitope tag (e.g., FLAG or His).

Materials:

-

Genomic DNA samples

-

Denaturation solution (0.4 M NaOH, 10 mM EDTA)

-

Neutralization solution (1 M Tris-HCl, pH 7.4, 1.5 M NaCl)

-

20x SSC buffer

-

Nylon or nitrocellulose membrane

-

UV cross-linker

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the epitope tag

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

DNA Denaturation and Neutralization:

-

Denature the genomic DNA samples by adding an equal volume of denaturation solution and incubating at 100°C for 10 minutes.

-

Immediately cool on ice and neutralize by adding an equal volume of neutralization solution.

-

-

Dot Blotting:

-

Spot the denatured DNA samples onto a pre-wetted nylon or nitrocellulose membrane.

-

Allow the spots to dry completely.

-

UV cross-link the DNA to the membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Signal Detection:

-

Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

The intensity of the dots corresponds to the relative amount of uracil in the DNA samples.

-

dUTP Metabolism in Drug Development

The critical role of dUTP metabolism in maintaining genomic integrity has made it an attractive target for therapeutic intervention, particularly in cancer and infectious diseases.

dUTPase as a Cancer Drug Target

Many conventional chemotherapeutic agents, such as 5-fluorouracil (B62378) (5-FU), function by inhibiting thymidylate synthase. This leads to an accumulation of dUTP, which is then misincorporated into the DNA of rapidly dividing cancer cells, ultimately triggering cell death. However, high levels of dUTPase in tumor cells can counteract the effects of these drugs by efficiently removing the excess dUTP. Therefore, inhibitors of dUTPase are being investigated as a means to potentiate the efficacy of thymidylate synthase inhibitors.

dUTP Metabolism in Antiviral Therapy

Some viruses, particularly retroviruses, encode their own dUTPase. This viral enzyme is often essential for viral replication, especially in non-dividing host cells where the cellular dUTPase levels are low. By hydrolyzing dUTP, the viral dUTPase prevents the incorporation of uracil into the viral genome, which could otherwise lead to its degradation by the host's DNA repair machinery. Consequently, viral dUTPases represent a promising target for the development of novel antiviral drugs.

Conclusion

The metabolism of dUTP is a finely tuned process that is essential for the preservation of genomic stability in both prokaryotic and eukaryotic cells. The stringent regulation of dUTP pools, primarily through the action of dUTPase, prevents the deleterious consequences of uracil incorporation into DNA. The central role of dUTP metabolism in cell viability and its involvement in the mechanism of action of several anticancer and antiviral agents highlight its importance as a therapeutic target. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers seeking to further unravel the complexities of dUTP metabolism and exploit this knowledge for the development of novel therapeutic strategies.

References

- 1. A user-friendly, high-throughput tool for the precise fluorescent quantification of deoxyribonucleoside triphosphates from biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative determination of uracil residues in Escherichia coli DNA: Contribution of ung, dug, and dut genes to uracil avoidance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel fluorescence-based assay for the rapid detection and quantification of cellular deoxyribonucleoside triphosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CST | Cell Signaling Technology [cellsignal.jp]

- 5. researchgate.net [researchgate.net]

The Gatekeeper of Genomic Integrity: A Technical Guide to dUTPase and its Role in Preventing Uracil Incorporation into DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyuridine triphosphate nucleotidohydrolase (dUTPase) stands as a critical guardian of genomic fidelity. This essential enzyme plays a pivotal, dual role in nucleotide metabolism: it meticulously prevents the misincorporation of uracil (B121893) into DNA and concurrently produces the precursor for thymidylate synthesis. By catalyzing the hydrolysis of deoxyuridine triphosphate (dUTP) to deoxyuridine monophosphate (dUMP) and pyrophosphate, dUTPase maintains a low cellular dUTP/dTTP ratio, a crucial factor for DNA polymerases during replication and repair.[1][2] This technical guide provides an in-depth exploration of the function, mechanism, and significance of dUTPase. It details kinetic parameters across various species, offers comprehensive experimental protocols for its study, and elucidates its regulatory pathways, highlighting its potential as a therapeutic target in cancer and infectious diseases.

Introduction: The Imperative of Excluding Uracil from DNA

Uracil, a fundamental component of RNA, is an unwelcome guest in the DNA double helix. Its presence can arise from two primary sources: the deamination of cytosine to uracil, a spontaneous and frequent event, and the misincorporation of dUTP in place of dTTP during DNA synthesis.[3] Left uncorrected, these uracil lesions can lead to G:C to A:T transition mutations and compromise genomic stability. The cellular defense against uracil in DNA is a two-pronged approach involving both the sanitization of the nucleotide pool and the active removal of misincorporated uracil. At the forefront of the first line of defense is dUTPase.

The significance of dUTPase is underscored by the severe consequences of its deficiency, which include increased rates of mutation, DNA fragmentation, and ultimately, cell death, a phenomenon termed "thymineless death".[2] This essentiality makes dUTPase a subject of intense research, not only for understanding fundamental biological processes but also for its implications in disease and therapeutics.

The Dual Role and Mechanism of dUTPase

dUTPase performs two critical functions simultaneously:

-

Minimizing dUTP Pools: By efficiently hydrolyzing dUTP, the enzyme drastically reduces the intracellular concentration of this non-canonical nucleotide, thereby minimizing the probability of its incorporation into DNA by DNA polymerases, which often cannot distinguish between dUTP and dTTP.[1][2]

-

Providing dUMP for Thymidylate Synthesis: The product of the dUTPase reaction, dUMP, is the direct precursor for the synthesis of deoxythymidine monophosphate (dTMP) via the action of thymidylate synthase. dTMP is subsequently phosphorylated to form dTTP, an essential building block for DNA replication and repair.[1]

The catalytic mechanism of dUTPase is a highly specific and efficient process. It involves the nucleophilic attack of a water molecule on the α-phosphate of dUTP, leading to the cleavage of the α-β phosphodiester bond. This reaction is facilitated by a conserved set of active site residues that coordinate a magnesium ion, which in turn interacts with the phosphate (B84403) chain of the substrate.[4]

Quantitative Data: Kinetic Parameters of dUTPase

The enzymatic efficiency of dUTPase varies across different organisms and with respect to different nucleotide substrates. A summary of key kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), is presented below. These values highlight the enzyme's high affinity and rapid turnover for its primary substrate, dUTP.

| Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Escherichia coli | dUTP | ~0.1 | 6 - 9 | 6.0 - 9.0 x 107 | [4] |

| Escherichia coli | dCTP | >1000 | <0.001 | <10 | [4] |

| Dugesia ryukyuensis | dUTP | 4.0 | 34 | 8.5 x 106 | [5] |

| Dugesia ryukyuensis | dATP | 94 | - | - | [5] |

| Dugesia ryukyuensis | dTTP | 210 | - | - | [5] |

| Dugesia ryukyuensis | dCTP | 150 | - | - | [5] |

| Dugesia ryukyuensis | dGTP | 120 | - | - | [5] |

| Homo sapiens | dUTP | 1.1 | - | - | [5] |

Table 1: Comparative Kinetic Parameters of dUTPase from Various Organisms.

Signaling Pathways and Regulation of dUTPase Expression